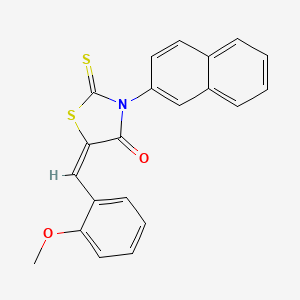

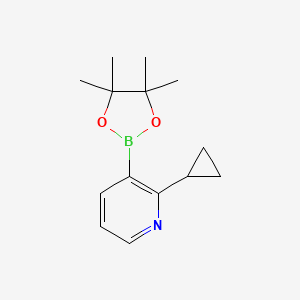

![molecular formula C17H14N4O B2695349 N-([2,3'-bipyridin]-3-ylmethyl)nicotinamide CAS No. 1903590-02-2](/img/structure/B2695349.png)

N-([2,3'-bipyridin]-3-ylmethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nicotinamide, also known as niacinamide, is a form of vitamin B3 found in food and used as a dietary supplement and medication . It’s an important compound functioning as a component of the coenzyme NAD . It’s used in a variety of cosmetic products .

Synthesis Analysis

The synthesis methods of nicotinamide mononucleotide (NMN), a related compound, mainly include two categories: chemical synthesis and biosynthesis . With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .Molecular Structure Analysis

Nicotinamide consists of a pyridine ring to which a primary amide group is attached in the meta position . It has a molecular weight of 122.12 .Chemical Reactions Analysis

Nicotinamide plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .Physical And Chemical Properties Analysis

Nicotinamide is a white, crystalline powder with a slightly bitter taste . It has a melting point of 128-131 °C .Aplicaciones Científicas De Investigación

Impact on Oxidative Metabolism

Research by Schenkman, Ball, and Estabrook (1967) discusses nicotinamide's role in oxidative metabolism, particularly its inhibition of hepatic microsomal mixed-function oxidase activity. This inhibition affects the metabolism of substrates like aminopyrine and aniline, offering insights into biochemical pathways involving nicotinamide (Schenkman, Ball, & Estabrook, 1967).

Cellular Energy Metabolism and Disease Modulation

Maiese et al. (2009) elaborate on nicotinamide's involvement in cellular energy metabolism, impacting physiology and influencing oxidative stress. Its role in various disorders, such as immune system dysfunction, diabetes, and age-related diseases, is highlighted due to its cytoprotective properties and influence on cellular inflammatory cell activation and apoptotic processes (Maiese et al., 2009).

Dermatological Applications

Forbat, Al-Niaimi, and Ali (2017) discuss the use of nicotinamide in dermatology, particularly for conditions like nonmelanoma cancer prophylaxis, acne vulgaris, and other skin-related issues. Its role in dermatological practices offers a significant avenue for its application (Forbat, Al-Niaimi, & Ali, 2017).

Metabolic and Longevity Effects

Li, Chong, and Maiese (2006) focus on the dual role of nicotinamide in promoting both cell survival and longevity. Their study explores its critical function in modulating cellular metabolism, inflammation, and integrity, which are vital for understanding its therapeutic potential in aging, Alzheimer's disease, diabetes, and other conditions (Li, Chong, & Maiese, 2006).

Cancer Prevention and Therapy

Nikas, Paschou, and Ryu (2020) highlight nicotinamide's role in cancer chemoprevention and therapy. Its influence on cellular energy metabolism and involvement as a substrate for enzymes like SIRT1 and PARP1 positions it as a potential agent in cancer treatment strategies (Nikas, Paschou, & Ryu, 2020).

Stem Cell Applications

Meng et al. (2018) reveal that nicotinamide promotes cell survival and differentiation in human pluripotent stem cells. This finding is crucial for the development of nicotinamide-related stem cell applications and disease treatments (Meng et al., 2018).

Mecanismo De Acción

Target of Action

Pyridine-based compounds have been noted for their significant clinical diversity and have been incorporated in a diverse range of drug candidates

Mode of Action

Pyridine-based compounds are known to activate certain kinds of Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . More detailed studies are required to understand the exact mode of action of this compound.

Biochemical Pathways

Pyridine-based compounds are known to be involved in numerous oxidation–reduction processes

Result of Action

Pyridine-based compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-ulcer or antidiabetic

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c22-17(15-6-2-8-19-11-15)21-12-14-5-3-9-20-16(14)13-4-1-7-18-10-13/h1-11H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXRMSOFCINRKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2695266.png)

![6-[[5-butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2695268.png)

![Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2695272.png)

![Ethyl 4-[(2,5-dimethylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2695273.png)

![2-[(2,4,6-Trichloropyridin-3-yl)sulfonylamino]propanamide](/img/structure/B2695277.png)

![2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2695278.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2695289.png)